molecular formula C26H27N5 B11286355 1-[4-(2-Methylphenyl)piperazin-1-yl]-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile

1-[4-(2-Methylphenyl)piperazin-1-yl]-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11286355
M. Wt: 409.5 g/mol
InChI Key: BYFDNVXRTIKCFZ-UHFFFAOYSA-N
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Description

3-ISOPROPYL-1-[4-(2-METHYLPHENYL)PIPERAZINO]PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Properties

Molecular Formula

C26H27N5

Molecular Weight

409.5 g/mol

IUPAC Name

1-[4-(2-methylphenyl)piperazin-1-yl]-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C26H27N5/c1-18(2)20-16-25(30-14-12-29(13-15-30)23-10-6-4-8-19(23)3)31-24-11-7-5-9-22(24)28-26(31)21(20)17-27/h4-11,16,18H,12-15H2,1-3H3

InChI Key

BYFDNVXRTIKCFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C3=CC(=C(C4=NC5=CC=CC=C5N34)C#N)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ISOPROPYL-1-[4-(2-METHYLPHENYL)PIPERAZINO]PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole core, followed by the introduction of the piperazine and pyrido groups. The final step often involves the addition of the cyanide group under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isopropyl group.

    Reduction: Reduction reactions could target the benzimidazole or pyrido rings.

    Substitution: The piperazine and phenyl groups may participate in substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, benzimidazole derivatives are often studied for their antimicrobial, antiviral, and anticancer properties. This compound could be investigated for similar activities.

Medicine

In medicine, the compound might be explored for its potential as a therapeutic agent. Its interactions with biological targets could lead to the development of new drugs.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-ISOPROPYL-1-[4-(2-METHYLPHENYL)PIPERAZINO]PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or DNA. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Known for their broad spectrum of biological activities.

    Piperazine Derivatives: Often used in pharmaceuticals for their psychoactive properties.

    Pyrido Compounds: Studied for their potential in treating neurological disorders.

Uniqueness

What sets 3-ISOPROPYL-1-[4-(2-METHYLPHENYL)PIPERAZINO]PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity.

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